molecular formula C10H20Cl2N3O5P B8306161 Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, ethyl ester, P-oxide CAS No. 81733-39-3

Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, ethyl ester, P-oxide

Cat. No. B8306161
CAS RN: 81733-39-3
M. Wt: 364.16 g/mol
InChI Key: GXQYBHAYSMUIRE-UHFFFAOYSA-N
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Description

Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, ethyl ester, P-oxide is a useful research compound. Its molecular formula is C10H20Cl2N3O5P and its molecular weight is 364.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, ethyl ester, P-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, ethyl ester, P-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

81733-39-3

Product Name

Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, ethyl ester, P-oxide

Molecular Formula

C10H20Cl2N3O5P

Molecular Weight

364.16 g/mol

IUPAC Name

ethyl N-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]oxy]carbamate

InChI

InChI=1S/C10H20Cl2N3O5P/c1-2-18-10(16)13-20-9-3-8-19-21(17,14-9)15(6-4-11)7-5-12/h9H,2-8H2,1H3,(H,13,16)(H,14,17)

InChI Key

GXQYBHAYSMUIRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOC1CCOP(=O)(N1)N(CCCl)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

550 mg (2 mmol) of 4-hydroxycyclophosphamide and 210 mg (2 mmol) of ethylhydroxycarbamate (hydroxyurethane) are dissolved in 5 ml of dry methylenechloride free of alcohol. A catalytic amount of trichloroacetic acid and molecular sieve 4 A are added thereto. The reaction mixture is allowed to stand at -25° C. for 3 days. Thereafter, the molecular sieve is separated and washed once with a diluted solution of NaHCO3. The methylenechloride phase is dried over sodium sulfate and part of the solvent is evaporated in a vacuum and thereafter diluted with ether. After standing for 20 hours at -25° C., the separated crystals are filtered off, washed and dried.
Quantity
550 mg
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reactant
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210 mg
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reactant
Reaction Step One
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5 mL
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solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

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